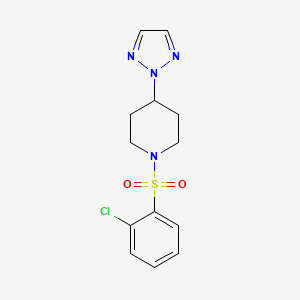
1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a useful research compound. Its molecular formula is C13H15ClN4O2S and its molecular weight is 326.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((2-chlorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic compound that combines a piperidine ring with a triazole moiety and a sulfonyl group. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 300.81 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 309 °C |
| Melting Point | Not available |
| LogP | 2.40 |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives of sulfonamide compounds have shown significant antibacterial activity against various strains. In one study, compounds exhibited IC50 values ranging from 0.63 to 6.28 µM against bacterial strains, indicating strong potential for therapeutic applications in treating bacterial infections .
Anticancer Activity
The compound's anticancer properties have been explored in several studies. A notable investigation demonstrated that triazole derivatives could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and disruption of mitochondrial membrane potential . The presence of the sulfonyl group has been linked to enhanced cytotoxicity against tumor cells, with some derivatives showing IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Enzyme Inhibition
Enzyme inhibition studies indicate that the compound may effectively inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase IX (CA IX). The inhibition constants (KI) for CA IX were reported between 16.4 to 66.0 nM, suggesting a potent inhibitory effect that could be harnessed for therapeutic purposes in treating conditions like cancer .
Case Studies
Case Study 1: Antibacterial Efficacy
A series of synthesized triazole derivatives were tested for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The study found that compounds with the piperidine backbone exhibited enhanced activity compared to their non-piperidine analogs, with minimum inhibitory concentrations (MIC) as low as 0.24 µg/mL .
Case Study 2: Anticancer Potential
In vitro studies on various cancer cell lines showed that the compound induced significant apoptosis and cell cycle arrest at S-phase. The findings suggest that the mechanism of action involves mitochondrial pathways, leading to increased reactive oxygen species (ROS) production .
特性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(triazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-9-5-11(6-10-17)18-15-7-8-16-18/h1-4,7-8,11H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKFXLXSCKENNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













